
2-Amino-7-fluoro-3-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-fluoro-3-propylquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-3-propylquinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. Catalytic systems and continuous flow reactors can be employed to enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-7-fluoro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed:
Oxidation: Nitroquinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Thiolated or aminated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-fluoro-3-propylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of fluorescent probes and dyes for imaging applications.
Wirkmechanismus
The mechanism of action of 2-Amino-7-fluoro-3-propylquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . The fluorine atom enhances the compound’s binding affinity and specificity to these targets, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Another fluorinated quinoline with antimalarial activity.
Mefloquine: A well-known antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug with a quinoline core structure.
Uniqueness: 2-Amino-7-fluoro-3-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at position 2 and the propyl group at position 3, along with the fluorine atom at position 7, makes it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
948294-22-2 |
|---|---|
Molekularformel |
C12H13FN2 |
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
7-fluoro-3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H13FN2/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI-Schlüssel |
JNMWKIHZYKBJGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


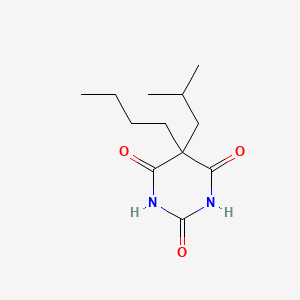
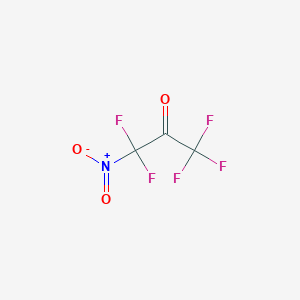
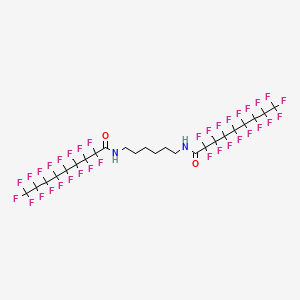
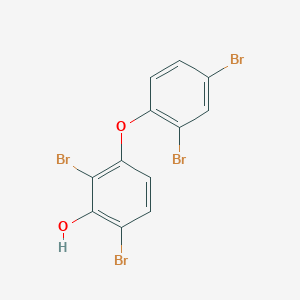
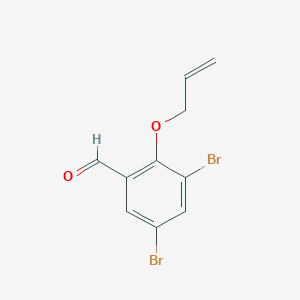
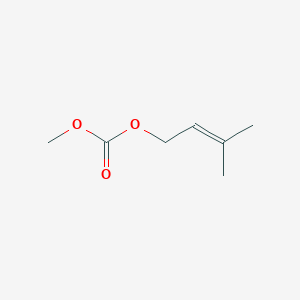

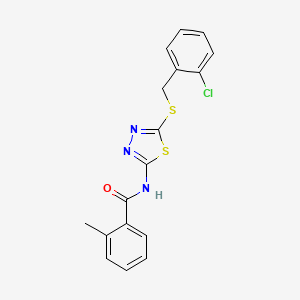
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142926.png)
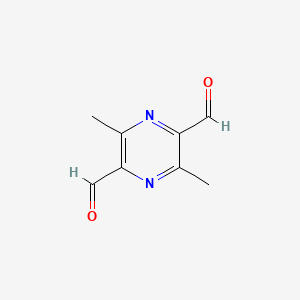
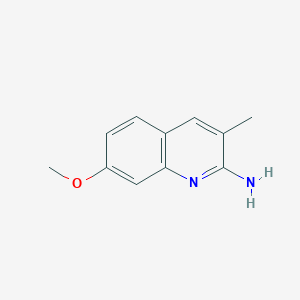
![(6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate](/img/structure/B14142946.png)
![N-[(2-fluorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14142949.png)
![4-chloro-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14142951.png)
